Methasteron

Übersicht

Beschreibung

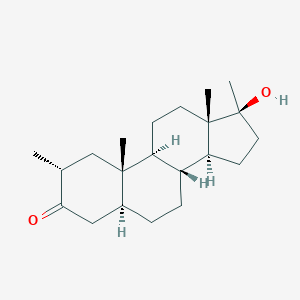

Methasterone, also known as methyldrostanolone and known by the nickname Superdrol, is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use . It was sold legally for 9 years as a bodybuilding supplement . Methasterone is a type of chemical known as an anabolic steroid. It is converted in the body to testosterone and other sex hormones .

Synthesis Analysis

The synthesis of methasterone is first mentioned in the literature in 1956 in connection with research conducted by Syntex Corporation in order to discover a compound with anti-tumor properties . Recent reports show that GC-FTMS has been used for targeted metabolomics such as analysis of methasterone .Molecular Structure Analysis

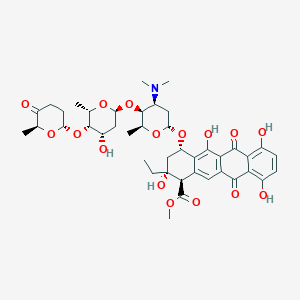

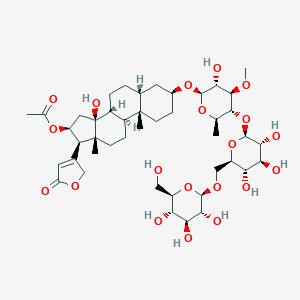

Methasterone, also known as 2α,17α-dimethyl-5α-dihydrotestosterone (2α,17α-dimethyl-DHT) or as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one, is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . The molecular ion was detected at m/z 450.3352 (accurate mass), confirming the elemental composition C26H50O2Si2+ .Chemical Reactions Analysis

The major metabolic reaction of methasterone focused on hydroxylation at C2, C6, C12, and C16 in the steroidal skeleton and glucuronidation, while sulfation constituted a minor metabolic pathway . Fifteen metabolites including two new sulfates (S1 and S2), three glucuronide conjugates (G2, G6, and G7), and three free metabolites (M2, M4, and M6) were detected for methasterone .Physical And Chemical Properties Analysis

Methasterone has a molecular formula of C21H34O2 and a molecular weight of 318.5 g/mol . It is a 3-oxo-5α-steroid .Wissenschaftliche Forschungsanwendungen

Strukturtransformation

Methasteron wurde in der Forschung verwendet, um seine Strukturtransformation bei Exposition gegenüber bestimmten Pilzen zu untersuchen. In einer Studie wurde this compound durch zwei Pilze, Cunninghamella blakesleeana und Macrophomina phaseclina transformiert. Dies führte zu sechs transformierten Produkten, die dann mittels MS, NMR und anderen spektroskopischen Techniken charakterisiert wurden .

Entzündungshemmende Aktivität

This compound hat eine bemerkenswerte entzündungshemmende Aktivität gegen die Produktion von Stickstoffmonoxid (NO) gezeigt . Dies macht es zu einem potenziellen Kandidaten für weitere Forschung bei der Entwicklung von entzündungshemmenden Medikamenten.

Zytotoxizität

Es wurde festgestellt, dass this compound für die menschliche normale Zelllinie (BJ) zytotoxisch ist, während seine Metaboliten als nicht zytotoxisch identifiziert wurden . Dies deutet auf mögliche Anwendungen in der Krebsforschung hin, insbesondere im Verständnis der Mechanismen der Zytotoxizität.

Krebsforschung

Interessanterweise zeigten this compound und seine transformierten Produkte keine Zytotoxizität gegenüber den Zelllinien MCF-7 (Brustkrebs), NCI-H460 (Lungenkrebs) und HeLa (Gebärmutterhalskrebs) . Dies könnte Auswirkungen auf seine Verwendung in der Krebsforschung und -behandlung haben.

Biotransformation

This compound wurde in Biotransformationsstudien verwendet. Biotransformation ist ein kostengünstiger und robuster Ansatz für die Produktion neuer und neuartiger biologisch aktiver Metaboliten durch lebende Zellkulturen von Mikroorganismen, Tieren und Pflanzen .

Dopingkontrolle

This compound wird im Sport oft wegen seiner leistungssteigernden Wirkung missbraucht. Daher war es Gegenstand der Forschung im Bereich der Dopingkontrolle. Studien haben die metabolischen Profile von this compound im Urin unter Verwendung der Flüssigchromatographie-Quadrupol-Flugzeit-Massenspektrometrie (LC-QTOF-MS) untersucht .

Wirkmechanismus

Methasterone, also known as Superdrol or methyldrostanolone, is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use .

Target of Action

Methasterone primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The effects of Methasterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors .

Biochemical Pathways

Methasterone affects the androgen receptor pathway. When Methasterone binds to the androgen receptor, it leads to a cascade of genetic changes, affecting the expression of multiple genes, especially those involved in muscle growth and repair .

Pharmacokinetics

Methasterone has a bioavailability of approximately 50% . It is metabolized in the liver and has an elimination half-life of 8–12 hours . The compound is excreted in urine .

Result of Action

The binding of Methasterone to the androgen receptor results in increased protein synthesis and muscle growth. Several cases of liver damage due to the use of Methasterone have been cited in the medical literature .

Action Environment

The action, efficacy, and stability of Methasterone can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of Methasterone. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Methasterone interacts with various enzymes, proteins, and other biomolecules. It was transformed by two fungi, Cunninghamella blakesleeana and Macrophimina phaseclina, into six transformed products . These interactions play a crucial role in the biochemical reactions involving Methasterone.

Cellular Effects

Methasterone has significant effects on various types of cells and cellular processes. It shows a remarkable anti-inflammatory activity against nitric oxide (NO) production . Moreover, Methasterone was found to be cytotoxic for the human normal cell line (BJ), while its metabolites were identified as non-cytotoxic .

Molecular Mechanism

Methasterone exerts its effects at the molecular level through various mechanisms. It is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . It binds to the same androgen receptor even more strongly than testosterone, so that its androgenic potency is about 2.5 times that of testosterone .

Temporal Effects in Laboratory Settings

The effects of Methasterone change over time in laboratory settings. Methasterone urinary metabolic profiles were investigated, and a new potential biomarker for Methasterone misuse was discovered, which can be detected up to 10 days .

Dosage Effects in Animal Models

The effects of Methasterone vary with different dosages in animal models. Bodybuilders typically take anywhere from 10–20 mg of Methasterone a day, lasting 4-6 weeks . Overdose of this steroid can lead to side effects like increased blood pressure levels, acne formation on the face, bloated stomach, or other problems related to liver functions .

Metabolic Pathways

Methasterone is involved in various metabolic pathways. It undergoes phase I metabolism routes such as C3-reduction, C17-epimerization, oxidation at C6, C16 and/or C18 and C18-dehydration, leading to the loss of the methyl group at C18 .

Eigenschaften

IUPAC Name |

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCXSMWLJFBNM-FOVYBZIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187472 | |

| Record name | Methasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3381-88-2 | |

| Record name | Methasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3381-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH88DY98MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)

![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)